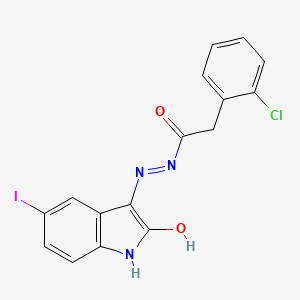
N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar indole derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, a related compound's synthesis involved facile condensation with aromatic aldehydes in the presence of sodium ethanolate, followed by reactions with hydrazine derivatives to yield various pyrazole derivatives (Patel & Dhameliya, 2010). Another example includes a photo-induced catalyst-free reaction under UV irradiation to generate oxoindolin derivatives, demonstrating the utility of photochemical strategies in synthesizing complex indole frameworks (Zhou, Xia, & Wu, 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like X-ray diffraction, NMR, and IR spectroscopy, revealing intricate details about their geometry, bond lengths, and angles. For example, detailed analysis of similar palladium complexes offers insights into the metal-amide bond characteristics and coordination geometry, which could be relevant for understanding the structural features of N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide (Mulqi, Stephens, & Vagg, 1982).
Chemical Reactions and Properties
Indole derivatives exhibit a wide range of chemical reactivities, including participation in cycloaddition reactions, radical cyclizations, and nucleophilic additions. For instance, the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides showcases the versatility of indole derivatives in forming complex structures with potential anticancer activities (Alafeefy et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. Detailed characterizations, such as those performed on similar compounds, provide necessary information for optimizing these properties for pharmaceutical applications (Wu et al., 2015).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding the behavior of indole derivatives in chemical and biological contexts. Studies on the reactivity of similar compounds under different conditions can shed light on the chemical properties of N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide, facilitating the development of new synthetic methods and applications (Tang et al., 2008).
Wissenschaftliche Forschungsanwendungen
Quantum-Chemical Studies and Antioxidant Properties
Research by Çavuş et al. (2020) investigated novel carbohydrazones, including 5-substituted isatin (similar to the chemical ), focusing on the relationship between their electronic and antioxidant properties. This study utilized quantum-chemical calculations to explore the antioxidant characteristics of these compounds, thus highlighting their potential application in fields requiring antioxidant properties (Çavuş, Yakan, Muğlu, & Bakır, 2020).
C-H Functionalization in Synthesis
Tang et al. (2008) developed a novel palladium-catalyzed oxidative C-H functionalization protocol for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates. This research is significant for its methodology in synthesizing compounds related to 2-oxoindolin-3-ylidene, demonstrating the compound's relevance in advanced synthetic chemistry processes (Tang et al., 2008).
Multicomponent Reactions for Polyheterocyclic Systems
Cao et al. (2019) reported on the use of multicomponent reactions involving l-proline, alkyl propiolate, and isatin (a component structurally similar to the compound ) for constructing unique polyheterocyclic systems. This study provides insights into the chemical's potential for creating complex molecular structures, which could be valuable in various fields of chemical research (Cao, Yang, Sun, Huang, & Yan, 2019).
Synthesis and Characterization of Derivatives
Research by Muğlu et al. (2019) involved the synthesis and characterization of new bis-isatin carbohydrazone and thiocarbohydrazone derivatives. This study's focus on isatin derivatives, similar to the compound , underscores the importance of such compounds in the synthesis of new chemical entities with potential applications in various scientific fields (Muğlu, Çavuş, Bakır, & Yakan, 2019).
Biological Evaluation of Derivatives
Karki et al. (2012) conducted a biological evaluation of various derivatives of 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)hydrazinecarbothioamide. The research provides insights into the biological activities of such compounds, indicating their potential for applications in biomedical research (Karki, Kulkarni, Kumar, Veliyath, De Clercq, & Balzarini, 2012).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClIN3O2/c17-12-4-2-1-3-9(12)7-14(22)20-21-15-11-8-10(18)5-6-13(11)19-16(15)23/h1-6,8,19,23H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDKLFQZOJDZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClIN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

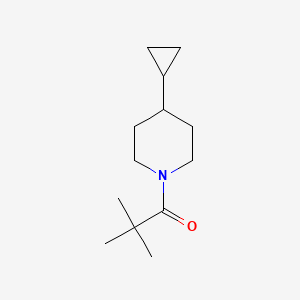
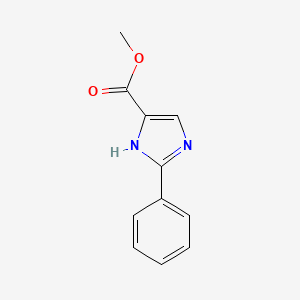


![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)
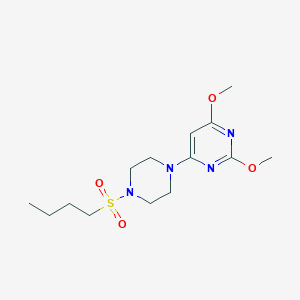
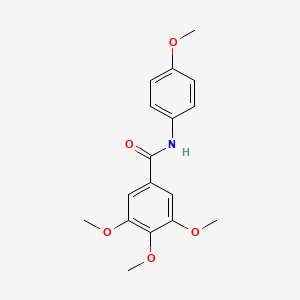
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2483095.png)
![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)

![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)
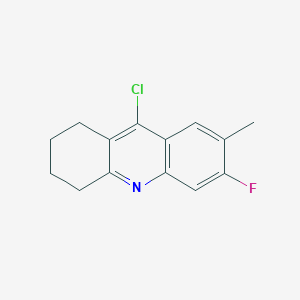

![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)